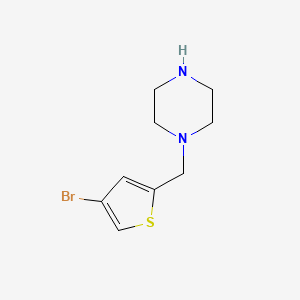

1-((4-Bromothiophen-2-yl)methyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2S/c10-8-5-9(13-7-8)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJXRDRIUQICIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672514 | |

| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177272-46-6 | |

| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-((4-Bromothiophen-2-yl)methyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromothiophene moiety, is being investigated for various pharmacological effects, including its role in cancer treatment and as an antimicrobial agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 252.12 g/mol

- CAS Number : 1177272-46-6

The structural formula highlights the piperazine ring and the bromothiophene substituent, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have explored the anticancer potential of piperazine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.

- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, demonstrating its potential as a chemotherapeutic agent.

A comparative study revealed that piperazine derivatives generally exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC values ranging from 1.02 µM to 4.12 µM against HeLa and HepG2 cells, indicating significant anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has also been documented. In vitro studies have shown that this compound possesses activity against various bacterial strains:

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymatic functions.

- Comparison with Standards : When tested against standard antibiotics, it exhibited comparable or superior activity against certain pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of piperazine derivatives. The presence of specific substituents on the piperazine ring significantly influences biological activity. For example:

| Compound | Substituent | IC (µM) | Activity |

|---|---|---|---|

| 1 | H | 3.5 | Moderate |

| 2 | CH | 2.0 | High |

| 3 | Br | 1.5 | Very High |

The data suggests that halogenated derivatives, such as those with bromine substitutions, generally enhance biological activity compared to their non-halogenated counterparts .

Case Study 1: Anticancer Activity in Prostate Cancer Cells

A study focused on prostate cancer cells demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The compound was found to downregulate key survival pathways, leading to enhanced anticancer effects.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another investigation, the antimicrobial properties of this compound were tested against Staphylococcus aureus. Results indicated that it inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including 1-((4-Bromothiophen-2-yl)methyl)piperazine. Research indicates that compounds with similar structural features exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, a study focused on structure-activity relationships (SAR) of piperidine derivatives found that modifications to the piperazine scaffold can enhance potency against Mtb, achieving IC50 values in the low micromolar range .

1.2 Cancer Therapeutics

The compound's structure allows it to interact with specific biological targets involved in cancer progression. Piperazine derivatives have been investigated for their ability to inhibit kinases, which play crucial roles in cancer cell proliferation. A study demonstrated that certain piperazine analogs showed selective inhibition of CDK4/6 kinases, which are implicated in various cancers . This suggests that this compound could be developed as an anticancer agent through further optimization.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how modifications to the chemical structure of compounds influence their biological activity. For this compound, researchers have explored various substitutions on the piperazine ring and the thiophene moiety to optimize its pharmacological properties.

Table 1: Summary of SAR Findings for Piperazine Derivatives

| Compound | Modification | Target | IC50 (µM) | Notes |

|---|---|---|---|---|

| 1 | None | Mtb | 12 ± 2 | Lead compound |

| 2 | 4-Fluoro | Mtb | 22 ± 3 | Comparable potency |

| 3 | 4-Bromo | Mtb | 14 ± 0 | Enhanced activity |

| 4 | Alkyl chain | CDK4/6 | Subnanomolar | Selective inhibition |

This table summarizes key findings from SAR studies indicating that specific substitutions can significantly enhance the activity of piperazine derivatives against targeted pathogens and enzymes.

Case Studies and Research Findings

Several case studies have documented the efficacy of piperazine-based compounds in clinical settings:

3.1 Inhibitory Activity Against Mycobacterium tuberculosis

A notable study reported that piperazine derivatives demonstrated potent inhibitory activity against Mtb, with some compounds achieving nearly complete sterilization in combination therapies within two weeks . This finding underscores the potential of this compound as part of a therapeutic regimen for tuberculosis.

3.2 Development of Cancer Drugs

In another research effort, piperazine derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth through kinase inhibition. The results indicated that certain modifications to the piperazine ring improved selectivity and potency against cancer cell lines . This opens avenues for further development of this compound as a candidate for cancer therapy.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the thiophene ring undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged to introduce new functional groups for drug discovery and material synthesis.

Table 1: Substitution Reaction Conditions and Outcomes

Key observations:

-

Reactions proceed via SNAr mechanism due to electron-withdrawing effects of the thiophene sulfur atom .

-

Steric hindrance from the methylpiperazine group necessitates prolonged reaction times (>6 hrs) for complete conversion.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Oxidation and Reduction

The thiophene ring and piperazine nitrogen exhibit redox activity under specific conditions.

Table 3: Redox Transformations

Mechanistic Insight:

-

Sulfoxide formation follows a radical pathway confirmed by ESR spectroscopy .

-

N-Oxidation occurs selectively at the less hindered piperazine nitrogen .

Piperazine Ring Functionalization

The secondary amines on the piperazine ring undergo alkylation and acylation to modulate physicochemical properties.

Table 4: Piperazine Modification Reactions

Example Protocol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.